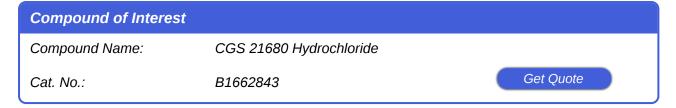


CGS 21680 Hydrochloride: Application Notes and Protocols for cAMP Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

CGS 21680 hydrochloride is a potent and selective agonist for the adenosine A2A receptor (A2AR), a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, including inflammation, neurotransmission, and cardiovascular function.[1][2][3] Upon activation, the A2A receptor couples to the Gs alpha subunit of the G protein, stimulating adenylyl cyclase to increase intracellular levels of cyclic adenosine monophosphate (cAMP).[4] [5][6] This makes the measurement of cAMP accumulation a primary method for assessing the activity of CGS 21680 and other A2A receptor agonists. These application notes provide detailed protocols for utilizing CGS 21680 hydrochloride in cAMP assays, along with relevant pharmacological data.

Pharmacological Profile of CGS 21680 Hydrochloride

CGS 21680 is widely recognized for its high affinity and selectivity for the A2A adenosine receptor. It is an indispensable tool for studying A2A receptor signaling and function.



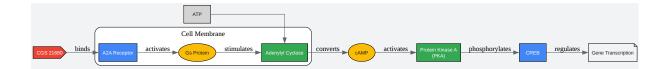
Parameter	Value	Cell Line/Tissue	Reference
Ki (A2A)	15.5 nM	Rat Striatal Membranes	[1]
27 nM	Human A2A Receptor	[2]	
EC50 (cAMP)	110 nM	Rat Striatal Slices	[1][7]
1.48 - 180 nM	Various		
2.1 ± 0.8 nM	COS-7 cells (wild-type)	[8]	
410 ± 52 nM	hA2B HEK 293 cells	[9]	-
Selectivity	~140-fold over A1	[1]	-

Note: EC50 and Ki values can vary depending on the specific cell line, receptor expression levels, and assay conditions.

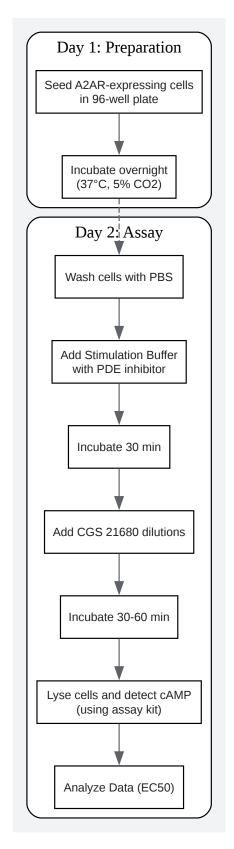
Adenosine A2A Receptor Signaling Pathway

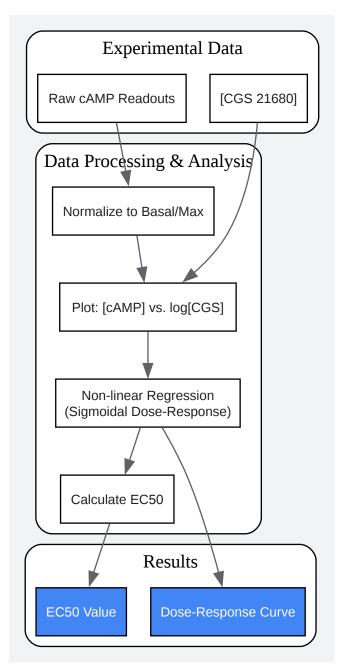
Activation of the A2A receptor by an agonist like CGS 21680 initiates a well-defined signaling cascade. The receptor, coupled to a Gs protein, activates adenylyl cyclase, which then catalyzes the conversion of ATP to cAMP.[4][5][6] The subsequent increase in intracellular cAMP leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular function.[4][5]











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